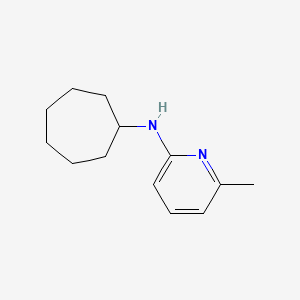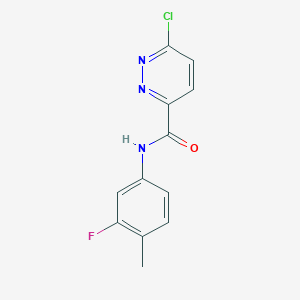![molecular formula C18H24N2O B7575348 N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive and anti-inflammatory agent. FTY720 was first synthesized in 1992 by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous scientific studies investigating its various biological effects.
作用機序
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine acts as a functional antagonist of sphingosine-1-phosphate receptors, which are expressed on a variety of immune cells including T cells, B cells, and dendritic cells. By binding to these receptors, N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine prevents the egress of lymphocytes from lymphoid tissues and reduces the number of circulating lymphocytes in the blood. This results in a reduction in the immune response and a decrease in inflammation.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has been shown to have a variety of other biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the promotion of neural stem cell proliferation, and the inhibition of angiogenesis.
実験室実験の利点と制限
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has several advantages as a research tool, including its ability to selectively target immune cells and its well-characterized mechanism of action. However, the compound also has several limitations, including its relatively low potency and the potential for off-target effects.
将来の方向性
There are several areas of research that could benefit from further investigation into the effects of N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine. These include the development of more potent analogs of the compound, the investigation of its potential use in the treatment of other autoimmune and inflammatory conditions, and the exploration of its effects on non-immune cells such as neural progenitor cells and cancer cells.
In conclusion, N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive and anti-inflammatory agent. Its mechanism of action involves the binding of sphingosine-1-phosphate receptors, which results in a reduction in the immune response and a decrease in inflammation. While N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has several advantages as a research tool, including its ability to selectively target immune cells, it also has several limitations. Further research is needed to fully understand the potential applications of this compound in various areas of medicine and biology.
合成法
The synthesis of N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with phenylmagnesium bromide to form 4-phenylmethoxybenzaldehyde. This compound is then reacted with 1-bromo-3-chloropropane to form 1-(4-phenylmethoxyphenyl)propane-1,3-dione. The final step involves the reaction of this compound with 1,3-diaminopropane to form N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine.
科学的研究の応用
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has been extensively studied for its potential use in the treatment of various autoimmune and inflammatory conditions, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The compound works by binding to sphingosine-1-phosphate receptors, which are involved in regulating immune cell trafficking and inflammation.
特性
IUPAC Name |
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-15(20-13-5-12-19)17-8-10-18(11-9-17)21-14-16-6-3-2-4-7-16/h2-4,6-11,15,20H,5,12-14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXNPQCYNIXGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)


![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)
![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
